molecular formula C11H13Cl2NO2 B13537658 Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Cat. No.: B13537658
M. Wt: 262.13 g/mol
InChI Key: UZDAVVXUCFDXNJ-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of a dichlorophenyl group, an ethylamino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and ethylamine.

    Formation of Intermediate: The aldehyde group of 3,5-dichlorobenzaldehyde reacts with ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Esterification: The amine is then reacted with methyl chloroacetate under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate
  • Methyl 2-(3,5-dichlorophenyl)-2-(propylamino)acetate
  • Methyl 2-(3,5-dichlorophenyl)-2-(isopropylamino)acetate

Uniqueness

Methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the ethylamino group offers potential for biological interactions.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

methyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

InChI

InChI=1S/C11H13Cl2NO2/c1-3-14-10(11(15)16-2)7-4-8(12)6-9(13)5-7/h4-6,10,14H,3H2,1-2H3

InChI Key

UZDAVVXUCFDXNJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)OC

Origin of Product

United States

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